Cas no 167683-63-8 (3-(2,6-Difluorophenyl)propanoic acid)
3-(2,6-Difluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,6-Difluorophenyl)propionic acid
- 2,6-difluoroBenzenepropanoic acid
- 3-(2,6-difluorophenyl)propanoic acid
- Benzenepropanoic acid, 2,6-difluoro-
- 2,6-Difluoro-benzenepropanoic acid
- 3-(2,6-Difluorophenyl)propionicAcid
- 5609AJ
- RP24613
- TRA0090331
- SY013788
- AB0065892
- J-5
- AC-23586
- AS-32393
- VTB01048
- 167683-63-8
- SCHEMBL4714927
- AB93143
- Z317037972
- 3-(2 pound not6-Difluorophenyl)propionic Acid
- AKOS000174041
- MFCD06823978
- J-510478
- DB-064655
- DTXSID80593445
- EN300-37543
- 3-(2,6-Difluorophenyl)propanoic acid
-
- MDL: MFCD06823978
- Inchi: 1S/C9H8F2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13)
- InChI Key: IPPVKMOOEHDWBG-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1CCC(=O)O)F
Computed Properties
- Exact Mass: 186.04900
- Monoisotopic Mass: 186.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 1.9
Experimental Properties
- Density: 1.312±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 266.8±25.0 ºC (760 Torr),
- Flash Point: 115.1±23.2 ºC,
- Solubility: Very slightly soluble (0.86 g/l) (25 º C),
- PSA: 37.30000
- LogP: 1.98200
3-(2,6-Difluorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851863-1g |
3-(2,6-Difluorophenyl)propionic Acid |
167683-63-8 | ≥97% | 1g |
1,379.70 | 2021-05-17 | |
| TRC | D482055-50mg |
3-(2,6-Difluorophenyl)propionic acid |
167683-63-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D482055-100mg |
3-(2,6-Difluorophenyl)propionic acid |
167683-63-8 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D482055-500mg |
3-(2,6-Difluorophenyl)propionic acid |
167683-63-8 | 500mg |
$ 210.00 | 2022-06-05 | ||
| Alichem | A015032418-5g |
3-(2,6-Difluorophenyl)propionic acid |
167683-63-8 | 97% | 5g |
339.15 USD | 2021-06-17 | |
| Alichem | A015032418-10g |
3-(2,6-Difluorophenyl)propionic acid |
167683-63-8 | 97% | 10g |
489.73 USD | 2021-06-17 | |
| eNovation Chemicals LLC | Y1041738-100mg |
Benzenepropanoic acid, 2,6-difluoro- |
167683-63-8 | 97% | 100mg |
$120 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1041738-250mg |
Benzenepropanoic acid, 2,6-difluoro- |
167683-63-8 | 97% | 250mg |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | D690665-1g |
3-(2,6-Difluorophenyl)propionic Acid |
167683-63-8 | >97% | 1g |
$165 | 2024-07-20 | |
| eNovation Chemicals LLC | D690665-5g |
3-(2,6-Difluorophenyl)propionic Acid |
167683-63-8 | >97% | 5g |
$495 | 2024-07-20 |
3-(2,6-Difluorophenyl)propanoic acid Suppliers
3-(2,6-Difluorophenyl)propanoic acid Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(2,6-Difluorophenyl)propanoic acid
3-(2,6-Difluorophenyl)Propanoic Acid: A Comprehensive Overview
The compound 3-(2,6-difluorophenyl)propanoic acid, with the CAS number 167683-63-8, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a propanoic acid backbone with a 2,6-difluorophenyl substituent, which introduces interesting electronic and steric effects that influence its chemical behavior.
Recent studies have highlighted the importance of fluorinated aromatic compounds like 3-(2,6-difluorophenyl)propanoic acid in medicinal chemistry. Fluorine substitution is known to enhance drug-like properties such as lipophilicity and metabolic stability. In this compound, the two fluorine atoms at the 2 and 6 positions of the phenyl ring create a highly symmetrical structure, which may contribute to its pharmacokinetic profile. This symmetry also makes the molecule more rigid, potentially improving its binding affinity to biological targets.
The synthesis of 3-(2,6-difluorophenyl)propanoic acid typically involves multi-step processes that include aromatic substitution reactions and subsequent functional group transformations. Researchers have explored various methods to optimize the synthesis pathway, focusing on yield improvement and cost-effectiveness. For instance, recent advancements in catalytic processes have enabled more efficient formation of the propanoic acid moiety while maintaining high purity levels.
In terms of biological activity, 3-(2,6-difluorophenyl)propanoic acid has shown promise in preclinical studies as a potential modulator of certain receptor systems. Its ability to interact with G-protein coupled receptors (GPCRs) has been a focal point of recent investigations. These studies suggest that the compound may have therapeutic potential in treating conditions such as inflammation and neurodegenerative diseases.
The structural versatility of 3-(2,6-difluorophenyl)propanoic acid also makes it an attractive starting material for further chemical modifications. By altering the substituents on the phenyl ring or modifying the propanoic acid group, chemists can generate a library of related compounds for screening purposes. This approach has been widely adopted in drug discovery programs aiming to identify lead compounds with improved efficacy and safety profiles.
From an environmental perspective, understanding the fate and toxicity of 3-(2,6-difluorophenyl)propanoic acid is crucial for its safe handling and disposal. Recent eco-toxicological studies have evaluated its impact on aquatic organisms and soil microbiota. These studies indicate that while the compound exhibits moderate toxicity at high concentrations, it degrades relatively quickly under aerobic conditions, reducing long-term environmental risks.
In conclusion, 3-(2,6-difluorophenyl)propanoic acid, CAS number 167683-63-8, represents a valuable molecule with diverse applications in both academic research and industrial settings. Its unique chemical properties and promising biological activity continue to drive innovative research efforts across multiple disciplines. As our understanding of this compound deepens, it holds great potential for contributing to advancements in medicine and materials science.
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